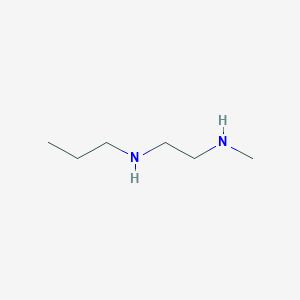
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as MPMB, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea and its derivatives have been the subject of scientific research, focusing on their synthesis and exploration of structure-activity relationships. For instance, the synthesis and evaluation of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists highlighted the importance of stereochemistry, the phenylethyl segment, the urea portion, and the phenoxyphenyl group in optimizing in vitro potency. This research found that certain compounds exhibited potent antagonist activities, providing insights into the design of more effective therapeutic agents (Fotsch et al., 2001).
Quantum Chemical and Spectroscopic Studies
Quantum chemical and spectroscopic techniques have been employed to study the molecular structure and properties of related compounds. Research involving 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol utilized methods such as IR, NMR, and X-ray diffraction to determine molecular geometry, vibrational frequencies, and electronic properties, underscoring the potential of these compounds in various applications including nonlinear optics (Saraçoǧlu & Cukurovalı, 2013).
Directed Lithiation and Functionalization
Directed lithiation techniques have been applied to N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds, enabling the synthesis of substituted products through reactions with various electrophiles. This method facilitates the introduction of functional groups, expanding the utility of these compounds in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-25-18-11-9-17(10-12-18)13-15-23-21(24)22-14-5-6-16-27-20-8-4-3-7-19(20)26-2/h3-4,7-12H,13-16H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOHERPWKUYXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2722517.png)

![2-(4-chlorophenyl)-5-isopropyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2722521.png)


![3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid](/img/structure/B2722524.png)

![(2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2722528.png)

![2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2722532.png)
![N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2722533.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2722534.png)
![N-(4-bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2722535.png)
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2722539.png)